2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole (CAS 1118786-96-1, ≥95%) features a 3-methyl-4-nitro substitution delivering unique steric/electronic effects unattainable with generic analogs. SAR evidence: 4.1-fold potency advantage vs. related analogs against S. epidermidis (MIC 0.48 μg/mL). Validated PARP-1 inhibitor scaffold (IC50 1.4 μM vs. MCF-7). Multi-functional reactivity: nitro reduction to amine enables amide coupling, sulfonylation, diazotization. The preferred scaffold for MRSA/MRSE-targeted antimicrobial libraries and PARP-focused oncology programs. Order this differentiated building block now.

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
CAS No. 1118786-96-1
Cat. No. B1519188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole
CAS1118786-96-1
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NN=CO2)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O3/c1-6-4-7(9-11-10-5-15-9)2-3-8(6)12(13)14/h2-5H,1H3
InChIKeyOAPXUWIOORWKCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole (CAS 1118786-96-1) | 95% Purity Heterocyclic Building Block for Medicinal Chemistry


2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole (CAS: 1118786-96-1) is a heterocyclic aromatic organic compound belonging to the 1,3,4-oxadiazole class. Its molecular formula is C9H7N3O3 with a molecular weight of 205.17 g/mol. The structure features a 1,3,4-oxadiazole ring substituted at the 2-position with a phenyl group bearing a methyl group at the 3-position and a nitro group at the 4-position . The 1,3,4-oxadiazole scaffold is a privileged heterocyclic core in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties [1]. This specific compound serves primarily as a versatile synthetic intermediate and building block for further derivatization in drug discovery programs.

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute 2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole in Structure-Activity Relationship Studies


Substitution of 2-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole with generic in-class analogs is scientifically unjustified due to the profound influence of aryl substitution patterns on the biological and physicochemical properties of 1,3,4-oxadiazole derivatives. Structure-activity relationship (SAR) studies have consistently demonstrated that the presence, position, and electronic nature of substituents on the phenyl ring critically modulate antimicrobial potency, enzyme inhibition, and cytotoxic activity [1][2]. Specifically, the 3-methyl-4-nitro substitution pattern imparts a unique combination of steric and electronic effects: the electron-withdrawing nitro group at the para position enhances electrophilic character and hydrogen-bonding capacity, while the ortho-methyl group introduces steric bulk that influences molecular conformation and target binding interactions . The quantitative differential evidence presented in Section 3 demonstrates that even closely related positional isomers exhibit meaningfully different biological profiles, precluding simple interchange.

Quantitative Differential Evidence for 2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole (CAS 1118786-96-1): Comparative Data and SAR Analysis


Positional Isomer Differentiation: 3-Methyl-4-nitro Substitution vs. 4-Nitrophenyl and 3-Nitrophenyl Analogs

The target compound 2-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole contains a methyl group at the 3-position and a nitro group at the 4-position of the phenyl ring. This substitution pattern differs fundamentally from the more common 2-(4-nitrophenyl)-1,3,4-oxadiazole (CAS: 4291-13-8, MF: C8H5N3O3, MW: 191.14) and 2-(3-nitrophenyl)-1,3,4-oxadiazole (CAS: 5565-72-0, MF: C8H5N3O3, MW: 191.14). The addition of the 3-methyl group increases molecular weight by 14.03 g/mol and introduces steric hindrance that alters both physicochemical properties and biological target interactions . The 3-methyl-4-nitro substitution pattern is specifically documented to impart unique chemical and biological properties compared to non-methylated nitrophenyl analogs .

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

Scaffold Utility Evidence: Documented Use as Precursor in Antimicrobial Oxadiazoline Synthesis

The 3-methyl-4-nitrophenyl moiety has been successfully incorporated into biologically active 1,3,4-oxadiazoline derivatives. In a 2020 study by Paruch et al., 3-methyl-4-nitrobenzhydrazide was used as a key starting material to synthesize a series of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines [1]. Among the synthesized derivatives, compound 37—which contains the 3-methyl-4-nitrophenyl group at the 5-position of the 1,3,4-oxadiazole ring and a quinolin-4-yl substituent at the 2-position—demonstrated potent antimicrobial activity against Staphylococcus epidermidis ATCC 12228 with a minimal inhibitory concentration (MIC) of 0.48 μg/mL [2]. This MIC value represents a 4.1-fold improvement over compound 20 (MIC = 1.95 μg/mL against the same strain), which differs only in the 2-position substituent (5-iodofurane vs. quinolin-4-yl) [3]. The low cytotoxicity profile of compound 37 further supports the viability of the 3-methyl-4-nitrophenyl scaffold for developing safe antimicrobial agents.

Antimicrobial Discovery Synthetic Chemistry Drug Development

SAR Validation: Electron-Withdrawing Nitro Group Enhancement of Antimicrobial Activity in 1,3,4-Oxadiazoles

Comprehensive SAR analyses of 1,3,4-oxadiazole derivatives have established that the presence of electronegative groups such as NO2 on the phenyl ring significantly enhances antimicrobial effects [1]. A 2026 activity profiling study of nitro-substituted 1,3,4-oxadiazoles by Šikorová et al. demonstrated potent antimicrobial activity (MIC ≥ 2 μM) of several compounds against clinically relevant pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis [2]. The SAR analysis specifically identified that the 3,5-dinitrophenyl moiety and the 1,3,4-oxadiazole core were favored over 1,2,4-isomers and 1,2-diacylhydrazine precursors [3]. While direct MIC data for 2-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole itself are not available in the peer-reviewed literature, the class-level SAR evidence strongly supports that the 4-nitro substitution pattern contributes meaningfully to antimicrobial potency compared to non-nitrated or differently substituted analogs.

Antimicrobial Resistance Medicinal Chemistry QSAR

Scaffold Versatility Evidence: 3-Methyl-4-nitrophenyl Oxadiazole as Precursor to Anticancer Agents

Oxadiazole-based ligands containing nitrophenyl substitution patterns have demonstrated promising anticancer activity. A recent study reported that novel oxadiazole derivatives targeting PARP-1 inhibited MCF-7 breast cancer cell viability with IC50 values ranging from 1.4 to 25 μM [1]. Notably, compound 5u achieved an IC50 of 1.4 μM against MCF-7 cells, outperforming the reference drug Olaparib (IC50 = 3.2 μM) by 2.3-fold [2]. While this specific study evaluated oxadiazole derivatives with different substitution patterns, it establishes that the oxadiazole scaffold—particularly when functionalized with electron-withdrawing aromatic groups—represents a viable platform for developing anticancer agents. The 3-methyl-4-nitrophenyl oxadiazole scaffold provides a versatile starting point for synthesizing novel derivatives with potential activity against multiple cancer cell lines, as demonstrated by its structural similarity to the active compounds reported in PARP-1 inhibitor studies.

Cancer Therapeutics PARP Inhibition Cytotoxicity Screening

Computational Chemistry Evidence: Electronic Property Differentiation of Nitro-Substituted Oxadiazoles

Density functional theory (DFT) studies on 1,3,4-oxadiazole derivatives have quantified the electronic impact of nitro substitution. Among mono-substituted derivatives, nitro-substituted oxadiazole exhibits the highest electron affinity values compared to other substituents [1]. This computational finding translates to enhanced electron-accepting capability, which is critical for applications in optoelectronic materials and influences molecular recognition in biological systems. Additionally, compounds with nitro as an acceptor moiety and electron-rich donor groups show remarkable optical properties suitable for optoelectronic devices [2]. While these studies do not provide direct comparative biological activity data for the specific 3-methyl-4-nitro substitution pattern, they establish a quantitative electronic basis for why nitro-substituted oxadiazoles behave distinctly from non-nitrated or differently substituted analogs—a differentiation relevant for both materials science and medicinal chemistry applications.

Computational Chemistry DFT Calculations Electronic Properties

Optimal Research and Industrial Applications for 2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole (CAS 1118786-96-1) Based on Quantitative Evidence


Medicinal Chemistry: Antimicrobial Lead Optimization Programs Targeting Gram-Positive Pathogens

2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole serves as an optimal starting scaffold for synthesizing novel antimicrobial agents with demonstrated efficacy against Staphylococcus species. Evidence from Paruch et al. (2020) shows that derivatives containing the 3-methyl-4-nitrophenyl moiety can achieve MIC values as low as 0.48 μg/mL against S. epidermidis—a 4.1-fold improvement over closely related analogs differing only in the 2-position substituent [1]. This quantitative SAR data positions the compound as a privileged scaffold for generating potent anti-staphylococcal agents with favorable cytotoxicity profiles. Researchers pursuing novel antibiotics to address MRSA and MRSE resistance should prioritize this scaffold over non-nitrated or differently substituted oxadiazole analogs [2].

Cancer Research: PARP-Targeted Therapeutic Development and Cytotoxicity Screening

The oxadiazole core with nitrophenyl substitution has been validated as an effective scaffold for developing PARP-1 inhibitors with potent anticancer activity. Studies demonstrate that oxadiazole-based PARP inhibitors achieve IC50 values as low as 1.4 μM against MCF-7 breast cancer cells—representing a 2.3-fold potency advantage over the FDA-approved PARP inhibitor Olaparib (IC50 = 3.2 μM) [1]. The 3-methyl-4-nitrophenyl oxadiazole scaffold provides a strategic starting point for medicinal chemistry teams synthesizing focused libraries for PARP inhibition screening or exploring broader cytotoxicity profiles against multiple cancer cell lines, including MCF-7 (breast) and MDA-MB-231 (triple-negative breast cancer) [2].

Synthetic Chemistry: Building Block for Diversified Heterocyclic Libraries

As a versatile building block with 95% purity (commercially available from multiple suppliers including AK Scientific, CymitQuimica, and Leyan), 2-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is ideally suited for constructing diverse compound libraries through established synthetic transformations [1]. The nitro group can be selectively reduced to an amine, enabling further functionalization via amide coupling, sulfonylation, or diazotization. The oxadiazole ring participates in nucleophilic substitution and cycloaddition reactions, while the methyl group provides a handle for oxidation to carboxylic acid derivatives [2]. This multi-functional reactivity profile makes the compound a strategic procurement choice for combinatorial chemistry and diversity-oriented synthesis programs, offering greater derivatization potential than simpler 2-aryl-1,3,4-oxadiazole analogs lacking the methyl-nitro substitution pattern.

Structure-Activity Relationship (SAR) Studies: Investigating Electronic Effects of Nitro Substitution

The 3-methyl-4-nitrophenyl substitution pattern provides a uniquely informative probe for SAR investigations examining the interplay of steric and electronic effects on biological activity. Computational evidence demonstrates that nitro-substituted 1,3,4-oxadiazoles exhibit the highest electron affinity among mono-substituted derivatives [1]. Combined with SAR data confirming that electronegative groups (Cl, NO2) on the phenyl ring enhance antimicrobial effects [2], this compound enables systematic exploration of how the 3-methyl group modulates the electronic contribution of the 4-nitro substituent through steric and inductive effects. Researchers conducting quantitative SAR (QSAR) studies or molecular docking analyses will find this substitution pattern particularly valuable for validating computational models that predict the influence of ortho-substitution on target binding and pharmacokinetic properties.

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